

Technical Guide: Physical Properties of 1-allyl-3-methylimidazolium chloride ([Amim]Cl)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Allyl-3-methylimidazolium

Cat. No.: B1248449

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-allyl-3-methylimidazolium chloride, commonly abbreviated as [Amim]Cl, is an ionic liquid (IL) of significant interest due to its efficacy as a solvent, particularly for biopolymers like cellulose.^{[1][2][3]} Its unique combination of properties, including thermal stability and solvation capabilities, makes it a valuable medium for chemical synthesis, material processing, and potentially in drug delivery formulations. This guide provides a comprehensive overview of the core physical properties of [Amim]Cl, details the experimental protocols used for their determination, and presents logical workflows relevant to its synthesis and characterization. All quantitative data is summarized for clarity and rapid assessment.

Core Physicochemical Properties

The physical characteristics of [Amim]Cl dictate its behavior and suitability for various applications. Key properties have been compiled from multiple sources and are presented below.

General and Thermal Properties

[Amim]Cl is a salt with a melting point below 100 °C, classifying it as an ionic liquid.^[2] It typically appears as a white to pale yellow crystalline solid or fused lump at room temperature.^[4] Like most ionic liquids, [Amim]Cl has a negligible vapor pressure and is generally expected

to decompose at high temperatures before boiling. Its thermal stability is a critical feature, especially for applications like biomass processing which require elevated temperatures.^[1] A study on its long-term stability showed a weight loss of only 1.9% after being held at 100°C in an air atmosphere for 15 days, indicating excellent stability for processes conducted at this temperature.

Table 1: General and Thermal Properties of **1-allyl-3-methylimidazolium** chloride

Property	Value	Source(s)
CAS Number	65039-10-3	[5][6]
Molecular Formula	C ₇ H ₁₁ ClN ₂	[5][6]
Molecular Weight	158.63 g/mol	[5][6]
Melting Point (T _m)	45 - 56 °C	[4][7]
Boiling Point (T _e)	Decomposes before boiling	General
Thermal Stability	1.9% weight loss after 15 days at 100°C (air)	

Transport and Other Properties

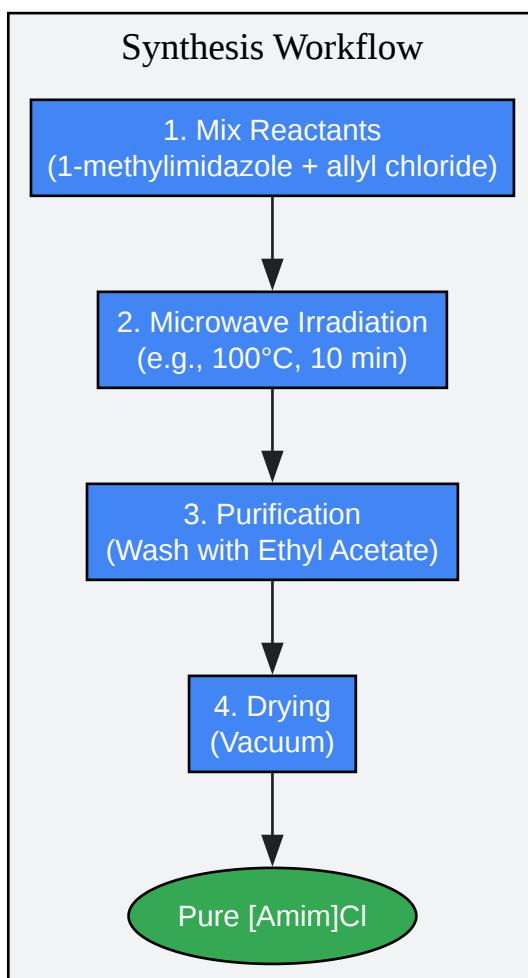
The transport properties, such as density and viscosity, are fundamental to understanding fluid dynamics, mass transfer, and the practical handling of [Amim]Cl. While data for the pure liquid's viscosity is not readily available in the cited literature, its high viscosity is a known characteristic.^[1] Studies have focused on its properties in aqueous and ethanolic solutions, which are highly relevant for its use in coagulation baths for cellulose regeneration.^{[8][9]}

Table 2: Transport and Physicochemical Properties of **1-allyl-3-methylimidazolium** chloride

Property	Value	Conditions	Source(s)
Density (ρ)	1.145 g/cm ³	26 °C	
Viscosity (η)	Data for pure liquid not available; qualitatively high. Data exists for aqueous and ethanol mixtures.	-	[1][8][9][10]
Solubility	Excellent solvent for cellulose. Soluble in water and some organic solvents (e.g., DMSO). Data on activity coefficients for 47 organic solutes is available.	-	[1][2][10]

Experimental Methodologies & Workflows

The accurate determination of physical properties relies on standardized and well-defined experimental protocols. This section outlines the typical methodologies used for characterizing ionic liquids like [Amim]Cl and provides a logical workflow for its synthesis and subsequent property analysis.


Synthesis of [Amim]Cl

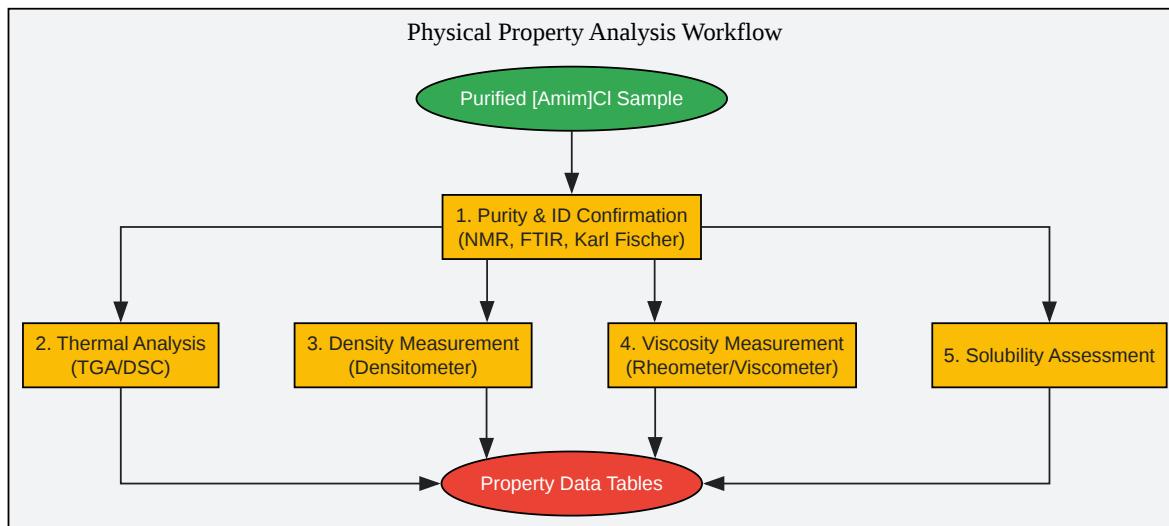
A common and efficient method for synthesizing [Amim]Cl is through the quaternization of 1-methylimidazole with allyl chloride. Microwave-assisted synthesis has been shown to be a rapid and effective approach.

Workflow for Microwave-Assisted Synthesis:

- **Reactant Mixing:** 1-methylimidazole and a slight molar excess (e.g., 1.2 equivalents) of allyl chloride are combined in a sealed vessel suitable for microwave synthesis. No additional solvent is required.

- **Microwave Irradiation:** The mixture is subjected to microwave irradiation. Typical conditions can be 100°C for 10 minutes or, for faster reaction, 180°C for 3 minutes. Reaction times longer than five minutes at 180°C may lead to decomposition.
- **Purification:** The resulting product, a pale yellow oil, is purified. This often involves washing with a solvent like ethyl acetate to remove unreacted starting materials, followed by drying under vacuum to remove any residual solvent and moisture.
- **Characterization:** The purity and structure of the final product are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The water content is typically determined by Karl Fischer titration to ensure it is below an acceptable threshold (e.g., <0.2 mass %).[9]

[Click to download full resolution via product page](#)


Caption: Microwave-assisted synthesis of [Amim]Cl.

Physical Property Characterization

Once synthesized and purified, the ionic liquid undergoes a series of analyses to determine its physical properties.

Logical Flow for Characterization:

- Initial Identification: Purity and identity are first confirmed (e.g., via NMR, FTIR).
- Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are performed to determine thermal stability and phase transition temperatures (e.g., melting point).
- Density Measurement: The density of the liquid sample is measured at a controlled temperature.
- Viscosity Measurement: The viscosity is determined, often as a function of temperature.
- Solubility Screening: The ionic liquid's ability to dissolve key substrates (like cellulose or other polymers) is assessed.

[Click to download full resolution via product page](#)

Caption: Workflow for physical property characterization.

Detailed Experimental Protocols

- Thermogravimetric Analysis (TGA): TGA is used to evaluate thermal stability. A small, precisely weighed sample (typically 5-10 mg) is placed in a high-purity pan (e.g., platinum or alumina). The sample is heated in a controlled furnace under an inert nitrogen atmosphere (flow rate ~20-40 mL/min).[8] For determining onset decomposition temperature (T_{onset}), a constant heating rate (e.g., 10 °C/min) is applied, and mass loss is recorded as a function of temperature.[8] For long-term stability, an isothermal method is used where the sample is held at a constant temperature for an extended period, and mass loss is recorded over time.
- Density Measurement: The density of liquid [Amim]Cl is typically measured using a vibrating tube densitometer. The instrument measures the oscillation frequency of a U-shaped tube filled with the sample. This frequency is directly related to the density of the liquid. The temperature is precisely controlled, as density is temperature-dependent. The instrument is calibrated using standard fluids of known density (e.g., dry air and deionized water).

- **Viscosity Measurement:** Viscosity can be measured using various instruments. A rotational rheometer with a cone-and-plate or parallel-plate geometry is common for providing viscosity measurements over a range of shear rates and temperatures. For routine measurements, a calibrated glass capillary viscometer (e.g., an Ubbelohde viscometer) placed in a temperature-controlled bath can also be used.^{[8][9]} The time it takes for a set volume of liquid to flow through the capillary under gravity is measured and correlated to viscosity. Given the hygroscopic nature of many ILs, measurements should be conducted under dry conditions.^[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-Allyl-3-methylimidazolium chloride | C7H11ClN2 | CID 11321106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-烯丙基-3-甲基咪唑氯盐 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Ethyl-3-methylimidazolium chloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 1-allyl-3-methylimidazolium chloride ([Amim]Cl)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1248449#1-allyl-3-methylimidazolium-chloride-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com